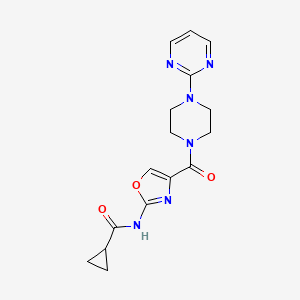

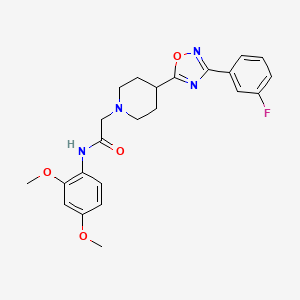

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazinamide , an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are not specified in the available resources .科学的研究の応用

Arylpiperazine Derivatives Metabolism and Disposition

Arylpiperazine derivatives, including compounds with structural similarities to "N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide," are known for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with significant serotonin receptor-related effects. This metabolic pathway is crucial for understanding the disposition and potential therapeutic effects of arylpiperazine derivatives (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues, as core structures in numerous drugs, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their significance in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DPP IV Inhibitors and Piperazine Derivatives

Piperazine derivatives play a significant role in the development of DPP IV inhibitors for treating type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion. The research in finding new DPP IV inhibitors is intense, reflecting the potential for piperazine-based molecules to contribute to T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Piperazine Derivatives as Therapeutic Agents

Piperazine, a six-membered nitrogen-containing heterocycle, is integral to designing drugs with a wide range of therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules, demonstrating the versatility and broad potential of piperazine as a pharmacophore (Rathi et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGVXHHJBPBHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2779209.png)

![Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2779212.png)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)urea](/img/structure/B2779214.png)

![1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779219.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779221.png)

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)

![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2779233.png)